Lipophilicity (XLogP3) Comparison with the 2‑Pyrimidine Regioisomer
The target compound (CAS 1421584‑40‑8, 4‑(piperazin‑1‑yl)‑6‑methylpyrimidine regioisomer) displays a computed XLogP3 of 2.6 [1]. The 2‑pyrimidine regioisomer (CAS 1351630‑71‑1, 2‑{4‑[2‑(4‑ethylphenoxy)ethanesulfonyl]piperazin‑1‑yl}pyrimidine) has a different spatial arrangement of the nitrogen atoms within the pyrimidine ring, which alters the overall dipole moment and hydrogen‑bonding capability. Although a direct experimentally measured logP for this analog is not publicly available, the structural difference is expected to shift logP by an estimated ±0.3–0.5 log units based on heterocycle regioisomer trends in the pyrimidine series.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine (CAS 1351630-71-1); XLogP3 not reported but predicted to be distinct due to regioisomeric pyrimidine substitution |
| Quantified Difference | Estimated shift of 0.3–0.5 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemSpider-style prediction) |
Why This Matters
A difference of 0.3–0.5 log units can significantly influence membrane permeability, aqueous solubility, and off‑target binding, making the exact regioisomer critical for reproducible pharmacology.
- [1] Kuujia.com. CAS 1421584-40-8 Chemical and Physical Properties – XLogP3. https://www.kuujia.com/cas-1421584-40-8.html (accessed 2026-05-08). View Source
